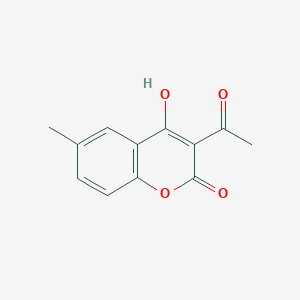![molecular formula C17H18N2O2S B4069916 N-[4-(acetylamino)phenyl]-2-(phenylthio)propanamide](/img/structure/B4069916.png)
N-[4-(acetylamino)phenyl]-2-(phenylthio)propanamide
説明
N-[4-(acetylamino)phenyl]-2-(phenylthio)propanamide, commonly referred to as APAP, is a chemical compound that has been extensively studied for its medicinal properties. This compound belongs to the class of amides and has been found to possess several therapeutic benefits.
作用機序
The mechanism of action of APAP is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. APAP also acts on the hypothalamus in the brain, which regulates body temperature, thereby reducing fever.
Biochemical and Physiological Effects
APAP has been found to have several biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are responsible for causing inflammation. APAP also reduces the activity of COX enzymes, which are responsible for the production of prostaglandins. Furthermore, APAP has been found to increase the levels of glutathione, which is an antioxidant that protects cells from damage.
実験室実験の利点と制限
APAP has several advantages for lab experiments. It is a relatively cheap compound and is readily available. APAP is also stable and easy to handle. However, APAP has some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, APAP has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of APAP. One area of research is the development of new synthetic methods for APAP. Another area of research is the study of the long-term effects of APAP on the body. Additionally, APAP has been studied for its potential use in the treatment of cancer and Alzheimer's disease, and further research in these areas is warranted.
Conclusion
In conclusion, APAP is a chemical compound that has been extensively studied for its medicinal properties. It possesses several therapeutic benefits, including anti-inflammatory, analgesic, and antipyretic effects. APAP has been used in the treatment of various diseases and has been studied for its potential use in the treatment of cancer and Alzheimer's disease. Future research in this area is warranted, and further study of APAP is needed to fully understand its mechanism of action and potential therapeutic benefits.
科学的研究の応用
APAP has been extensively studied for its medicinal properties. It has been found to possess anti-inflammatory, analgesic, and antipyretic effects. APAP has been used in the treatment of various diseases such as arthritis, fever, and headache. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12(22-16-6-4-3-5-7-16)17(21)19-15-10-8-14(9-11-15)18-13(2)20/h3-12H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCZINRRYMJSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(phenylsulfanyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-(2-ethyl-6-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4069840.png)
![2-amino-4-{3-chloro-4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4069845.png)

![N-methyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4069855.png)
![N-(2-furylmethyl)-2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4069857.png)
![N~1~-2-biphenylyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4069873.png)
![3-isopropyl-1-methyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4069880.png)
![N-(3-methoxyphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4069881.png)
![N-(1-phenylethyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4069901.png)
![1-[(4-methylphenyl)sulfonyl]-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4069905.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4069912.png)

![N-2-adamantyl-4-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4069918.png)
![4-{5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4069923.png)